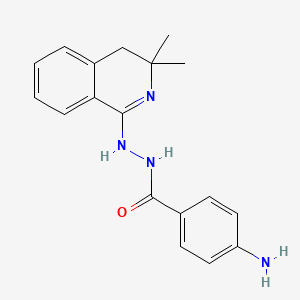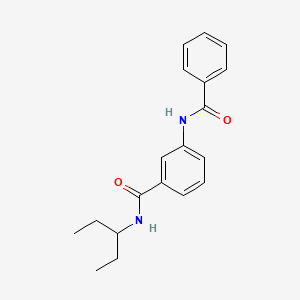
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPA is a member of the acetamide family and has a molecular weight of 347.35 g/mol.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is not fully understood. However, studies have suggested that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide exerts its antitumor activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has potent antitumor activity against various cancer cell lines, making it an attractive candidate for drug development. However, N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide. Another direction is to investigate the potential of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide and to identify potential drug targets for the development of new drugs.
Synthesis Methods
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can be synthesized using a multistep reaction process involving the condensation of 4-methoxybenzylamine with 2-(4-nitrophenoxy)acetic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential use in developing new drugs for the treatment of various diseases. One of the most promising applications of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is in the field of cancer research. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-2-12(3-7-14)10-17-16(19)11-23-15-8-4-13(5-9-15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHIJSDPGNPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)